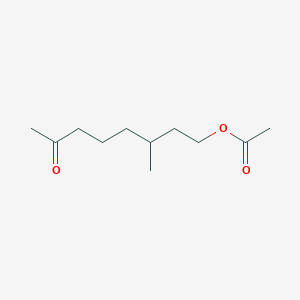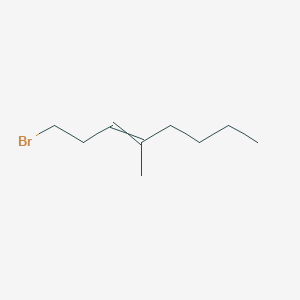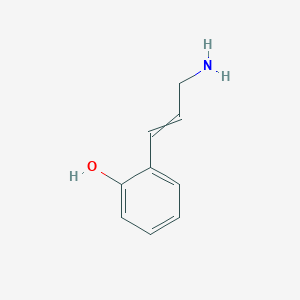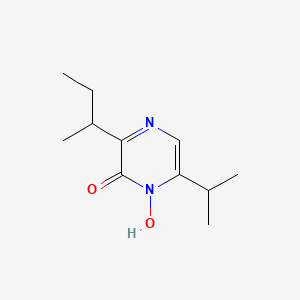
2-(3-Methylcyclopentyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylcyclopentyl)cyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a 3-methylcyclopentyl group at the second position. It is a versatile intermediate used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylcyclopentyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 3-methylcyclopentylmagnesium bromide (Grignard reagent) followed by acid hydrolysis to yield the desired product. Another method includes the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of suitable precursors. The process may include the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylcyclopentyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyclohexane ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methylcyclopentyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylcyclopentyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simple cyclohexane derivative with a ketone group.
3-Methylcyclopentanone: A cyclopentane derivative with a methyl group at the third position.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group.
Uniqueness
2-(3-Methylcyclopentyl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both cyclohexane and cyclopentane rings in the structure allows for diverse reactivity and applications compared to simpler cycloalkanes.
Propiedades
Número CAS |
63807-83-0 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2-(3-methylcyclopentyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O/c1-9-6-7-10(8-9)11-4-2-3-5-12(11)13/h9-11H,2-8H2,1H3 |
Clave InChI |
XLNXBZQLRDSSLO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)C2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)





![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)
![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)

![[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid](/img/structure/B14492621.png)

![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)
